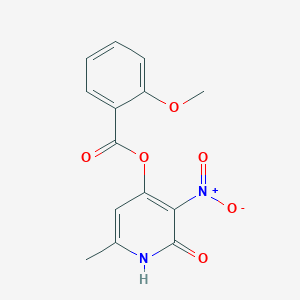

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial Preservatives in Foods, Drugs, and Cosmetics

Methyl paraben, a compound structurally related to benzoates, has been extensively studied for its use as a stable, non-volatile antimicrobial preservative in foods, drugs, and cosmetics for over 50 years. It is known for its practically non-toxic nature and lack of accumulation in the body. Its mechanism of action may involve mitochondrial failure dependent on induction of membrane permeability transition. Despite its widespread use, parabens have been implicated in cases of contact sensitivity associated with cutaneous exposure (Soni, Taylor, Greenberg, & Burdock, 2002).

Environmental Fate and Behavior of Parabens

Parabens, including methyl and propyl parabens, are recognized for their role as preservatives and have been the subject of environmental studies due to their ubiquity in surface water and sediments. These studies highlight the biodegradability of parabens and their persistence at low concentration levels in effluents of wastewater treatment plants. The environmental impact of parabens, particularly their role as weak endocrine disrupter chemicals, underscores the importance of understanding their occurrence, fate, and behavior in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).

Anticorrosive Properties of Quinoline Derivatives

Quinoline and its derivatives, which share structural features with pyridine-based compounds, are noted for their anticorrosive properties. These compounds effectively adsorb and form stable chelating complexes with surface metallic atoms, making them valuable in the protection against metallic corrosion. This review provides an overview of the use of quinoline derivatives as anticorrosive materials, highlighting their significance in green corrosion inhibitors and their potential applications in corrosion protection (Verma, Quraishi, & Ebenso, 2020).

Environmental and Pharmacological Significance of Benzoic Acid Derivatives

The interaction of metals with biologically important ligands, such as benzoic and 2-hydroxybenzoic acids, has been extensively reviewed. These studies emphasize the impact of metals on the electronic systems of these compounds, offering insights into their reactivity, stability, and potential applications in medicinal chemistry and environmental science. Understanding the influence of metals on such compounds can aid in predicting their behavior in biological and ecological contexts (Lewandowski, Kalinowska, & Lewandowska, 2005).

properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c1-8-7-11(12(16(19)20)13(17)15-8)22-14(18)9-5-3-4-6-10(9)21-2/h3-7H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDZJWXTGUYGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2612930.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2612934.png)

![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride](/img/structure/B2612936.png)

![N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2612938.png)

![9-(2-chloro-6-fluorobenzyl)-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2612940.png)

![Tert-butyl 4-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2612949.png)

![N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2612950.png)

![2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid](/img/structure/B2612952.png)